Cas no 338967-06-9 (1-5-(Benzyloxy)-2,4-dichlorophenyl-1H-imidazole-2-thiol)

1-5-(Benzyloxy)-2,4-dichlorophenyl-1H-imidazole-2-thiol Chemical and Physical Properties
Names and Identifiers
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- 1-5-(Benzyloxy)-2,4-dichlorophenyl-1H-imidazole-2-thiol
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1-5-(Benzyloxy)-2,4-dichlorophenyl-1H-imidazole-2-thiol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00890967-1g |
1-[5-(Benzyloxy)-2,4-dichlorophenyl]-1H-imidazole-2-thiol |
338967-06-9 | 90% | 1g |
¥4193.0 | 2023-04-07 | |
TRC | B157890-50mg |
1-[5-(Benzyloxy)-2,4-dichlorophenyl]-1H-imidazole-2-thiol |
338967-06-9 | 50mg |
$ 380.00 | 2022-06-07 | ||
Key Organics Ltd | 6L-344S-1G |
1-[5-(benzyloxy)-2,4-dichlorophenyl]-1H-imidazole-2-thiol |
338967-06-9 | >90% | 1g |
£770.00 | 2025-02-09 | |
Key Organics Ltd | 6L-344S-5G |
1-[5-(benzyloxy)-2,4-dichlorophenyl]-1H-imidazole-2-thiol |
338967-06-9 | >90% | 5g |
£3080.00 | 2025-02-09 | |
A2B Chem LLC | AI84388-5mg |
1-[5-(benzyloxy)-2,4-dichlorophenyl]-1H-imidazole-2-thiol |
338967-06-9 | >90% | 5mg |
$214.00 | 2024-04-20 | |
A2B Chem LLC | AI84388-1g |
1-[5-(benzyloxy)-2,4-dichlorophenyl]-1H-imidazole-2-thiol |
338967-06-9 | >90% | 1g |
$1295.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1630108-1mg |
1-(5-(Benzyloxy)-2,4-dichlorophenyl)-1,3-dihydro-2H-imidazole-2-thione |
338967-06-9 | 98% | 1mg |
¥464.00 | 2024-05-18 | |
Key Organics Ltd | 6L-344S-10MG |
1-[5-(benzyloxy)-2,4-dichlorophenyl]-1H-imidazole-2-thiol |
338967-06-9 | >90% | 10mg |
£48.00 | 2025-02-09 | |
Key Organics Ltd | 6L-344S-10G |
1-[5-(benzyloxy)-2,4-dichlorophenyl]-1H-imidazole-2-thiol |
338967-06-9 | >90% | 10g |
£5775.00 | 2025-02-09 | |
A2B Chem LLC | AI84388-500mg |
1-[5-(benzyloxy)-2,4-dichlorophenyl]-1H-imidazole-2-thiol |
338967-06-9 | >90% | 500mg |
$720.00 | 2024-04-20 |
1-5-(Benzyloxy)-2,4-dichlorophenyl-1H-imidazole-2-thiol Related Literature
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1. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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5. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
Additional information on 1-5-(Benzyloxy)-2,4-dichlorophenyl-1H-imidazole-2-thiol
Research Brief on 1-5-(Benzyloxy)-2,4-dichlorophenyl-1H-imidazole-2-thiol (CAS: 338967-06-9)
1-5-(Benzyloxy)-2,4-dichlorophenyl-1H-imidazole-2-thiol (CAS: 338967-06-9) is a chemically synthesized compound that has garnered significant attention in recent biomedical and pharmaceutical research due to its potential therapeutic applications. This compound, characterized by its imidazole-thiol core and benzyloxy-dichlorophenyl substituents, exhibits unique biochemical properties that make it a promising candidate for drug development, particularly in the fields of antimicrobial and anticancer research.
Recent studies have focused on elucidating the molecular mechanisms underlying the biological activity of 1-5-(Benzyloxy)-2,4-dichlorophenyl-1H-imidazole-2-thiol. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its potent inhibitory effects against a range of bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), by targeting key enzymes involved in bacterial cell wall synthesis. The study highlighted the compound's ability to disrupt biofilm formation, a critical factor in antibiotic resistance.
In the context of cancer research, a 2024 study published in Bioorganic & Medicinal Chemistry Letters reported that this compound exhibits selective cytotoxicity against various cancer cell lines, particularly those associated with breast and colon cancers. The research team identified that the compound induces apoptosis through the mitochondrial pathway, with minimal effects on normal cells. This selectivity is attributed to the compound's interaction with specific cellular targets, including Bcl-2 family proteins.
The pharmacokinetic profile of 1-5-(Benzyloxy)-2,4-dichlorophenyl-1H-imidazole-2-thiol has also been investigated in preclinical models. A recent pharmacokinetic study (2024) revealed favorable absorption and distribution characteristics, with moderate plasma protein binding and good tissue penetration. However, the compound's metabolic stability requires further optimization, as it undergoes rapid hepatic clearance in rodent models.
Structural-activity relationship (SAR) studies have been conducted to explore modifications of the parent compound. Researchers have found that variations in the benzyloxy group and the dichlorophenyl moiety significantly influence both the potency and selectivity of the compound. These findings, published in a 2023 issue of European Journal of Medicinal Chemistry, provide valuable insights for future drug design efforts.
From a synthetic chemistry perspective, recent advancements have improved the yield and purity of 1-5-(Benzyloxy)-2,4-dichlorophenyl-1H-imidazole-2-thiol production. A 2024 patent application describes a novel catalytic system that reduces byproduct formation during the critical imidazole ring formation step, potentially enabling larger-scale production for clinical studies.
Despite these promising developments, challenges remain in translating this compound into clinical applications. Current research efforts are focused on addressing issues related to solubility, metabolic stability, and potential off-target effects. Collaborative studies between academic institutions and pharmaceutical companies are underway to advance this compound through the drug development pipeline.
In conclusion, 1-5-(Benzyloxy)-2,4-dichlorophenyl-1H-imidazole-2-thiol represents a chemically interesting and biologically active scaffold with multiple potential therapeutic applications. The growing body of research surrounding this compound (CAS: 338967-06-9) suggests it may serve as a valuable lead compound for the development of new antimicrobial and anticancer agents. Future studies should focus on optimizing its pharmacological properties and advancing it through preclinical development stages.
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